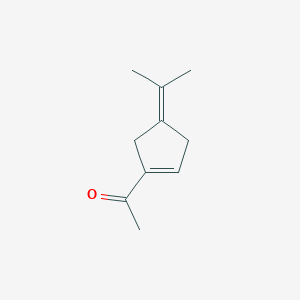

1-Acetyl-4-isopropylidene-cyclopentene

Beschreibung

1-Acetyl-4-isopropylidene-cyclopentene (C₁₀H₁₄O) is a cyclopentene derivative featuring an acetyl group at position 1 and an isopropylidene moiety at position 4. With a molecular weight of 150.22 g/mol (as per ), it is a relatively small bicyclic compound. It has been identified in natural sources such as Eucalyptus globulus and in the ethyl ether extract of Iris lactea seeds (a traditional Chinese medicinal plant) .

In chromatographic analyses, it exhibits a retention time of 48.300 minutes (, entry 24), suggesting moderate polarity. However, a notable discrepancy exists in the molecular weight reported in (222.37 g/mol), which conflicts with the formula C₁₀H₁₄O. This inconsistency may stem from a typographical error or misannotation in the source, as the molecular formula C₁₀H₁₄O aligns with the 150.22 g/mol value .

Eigenschaften

CAS-Nummer |

55873-39-7 |

|---|---|

Molekularformel |

C10H14O |

Molekulargewicht |

150.22 g/mol |

IUPAC-Name |

1-(4-propan-2-ylidenecyclopenten-1-yl)ethanone |

InChI |

InChI=1S/C10H14O/c1-7(2)9-4-5-10(6-9)8(3)11/h5H,4,6H2,1-3H3 |

InChI-Schlüssel |

CGJITSGJZMOQEU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C1CC=C(C1)C(=O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Acetyl-4-isopropylidene-cyclopentene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which then undergoes rearrangement to yield the desired product.

Another method involves the use of isopropylidene derivatives and their subsequent reaction with acetylating agents under controlled conditions. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of 1-acetyl-4-isopropylidene-cyclopentene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Acetyl-4-isopropylidene-cyclopentene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted cyclopentene derivatives

Wissenschaftliche Forschungsanwendungen

1-Acetyl-4-isopropylidene-cyclopentene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-acetyl-4-isopropylidene-cyclopentene involves its interaction with various molecular targets. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles. The isopropylidene group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The compound’s unique structure allows it to participate in a range of chemical transformations, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues from Natural Sources

The ethyl ether extract of Iris lactea seeds contains several compounds that co-occur with 1-acetyl-4-isopropylidene-cyclopentene. Key examples include:

Notes:

- Lupenone (a triterpenoid) and beta-sitosterol (a phytosterol) are significantly larger and more hydrophobic than 1-acetyl-4-isopropylidene-cyclopentene, as evidenced by their higher molecular weights and lower retention times.

- The ester derivative (entry 22, C₁₈H₂₆O₂, 278.39 g/mol) shares a bicyclic backbone but includes additional functional groups (e.g., hydroxyl and acetyl), contributing to its distinct polarity and retention behavior .

Key Differences in Physicochemical Properties

- Polarity : The acetyl group in 1-acetyl-4-isopropylidene-cyclopentene increases its polarity compared to fully hydrocarbon cyclopentenes. However, its polarity remains lower than that of hydroxylated analogs (e.g., entry 22 ester).

- Bioactivity: While specific pharmacological data for 1-acetyl-4-isopropylidene-cyclopentene are unavailable, triterpenoids like lupenone and betulin are known for anti-inflammatory and anticancer properties. The smaller size of the target compound may limit its bioactivity spectrum compared to these larger molecules .

Critical Notes and Discrepancies

Molecular Weight Conflict : The molecular weight discrepancy (150.22 vs. 222.37 g/mol) requires resolution via further analytical validation, such as mass spectrometry or nuclear magnetic resonance (NMR) .

Limited Structural Analogues: Direct comparisons are constrained by the absence of data on compounds like 1-acetyl-3-isopropylidene-cyclopentene or 1-propionyl-4-isopropylidene-cyclopentene in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.